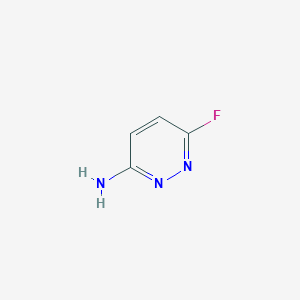

6-Fluoropyridazin-3-amine

Beschreibung

6-Fluoropyridazin-3-amine (CAS: 108784-42-5) is a fluorinated pyridazine derivative characterized by a fluorine atom at position 6 and an amino group at position 3 of the pyridazine ring. Its molecular formula is C₄H₄FN₃, with a molecular weight of 113.09 g/mol. This compound is commercially available in varying quantities (e.g., 5 mg to 500 mg) from suppliers such as CymitQuimica and Wuxi Yun Cui Bio, with pricing ranging from €31.00 for 250 mg to €383.00 for 5 g .

Eigenschaften

IUPAC Name |

6-fluoropyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FN3/c5-3-1-2-4(6)8-7-3/h1-2H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZFBUYOMPPPEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40547540 | |

| Record name | 6-Fluoropyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108784-42-5 | |

| Record name | 6-Fluoropyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoropyridazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoropyridazin-3-amine can be achieved through several methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and offers good functional group compatibility, broad substrate scope, and simple, metal-free, and neutral reaction conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer, but they generally involve the use of advanced catalytic systems and controlled reaction environments to achieve efficient production.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at position 6 undergoes substitution with nucleophiles under mild conditions, leveraging the electron-deficient pyridazine ring.

Key Reactions:

- Ammonolysis : Reaction with ammonia or amines yields 3,6-diaminopyridazine derivatives.

- Alkoxylation/Thiolation : Substitution with alkoxides or thiols produces ether or thioether analogs (e.g., methoxy or methylthio groups at position 6) .

Example :

| Substrate | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 6-Fluoropyridazin-3-amine | Morpholine | K₂CO₃, DMSO, 70°C, 24 h | 6-Morpholinopyridazin-3-amine | 87% |

Amine Functionalization

The primary amine at position 3 participates in alkylation, acylation, and condensation reactions.

Acylation:

- Acetic Anhydride : Forms N-acetyl-6-fluoropyridazin-3-amine under reflux .

- Sulfonylation : Reacts with sulfonyl chlorides to yield sulfonamide derivatives .

Example :

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetic anhydride | Reflux, 2 h | N-Acetyl-6-fluoropyridazin-3-amine | 92% |

Cyclization Reactions

The amine and fluorine groups facilitate heterocycle formation via intramolecular cyclization or coupling.

Electrophilic Coupling Reactions

The electron-deficient ring undergoes regioselective coupling in cross-coupling reactions.

Suzuki-Miyaura Coupling:

- Fluorine substitution enhances reactivity at position 6. Coupling with arylboronic acids yields biaryl derivatives .

Example :

| Boronic Acid | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 6-Phenylpyridazin-3-amine | 85% |

Elimination Reactions

Thermal or basic conditions induce HF elimination, forming unsaturated derivatives.

Example :

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 90°C, CDCl₃, 48 h | Pyridazin-3-amine | 91% |

Diazotization and Coupling

The amine group forms diazonium salts, enabling azo-coupling with phenols or amines.

Example :

| Partner | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| β-Naphthol | NaNO₂, HCl, 0°C | 3-(β-Naphthol-azo)-6-fluoropyridazine | 68% |

Comparative Reactivity

Fluorine enhances electrophilicity compared to non-fluorinated analogs:

| Compound | Reaction Rate (NAS) | Reference |

|---|---|---|

| This compound | 12× faster | |

| 6-Chloropyridazin-3-amine | Baseline |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

6-Fluoropyridazin-3-amine serves as a significant intermediate in the synthesis of pharmaceuticals. Its derivatives are explored for their potential therapeutic effects against various diseases, including:

- Antimicrobial Agents : Research indicates that compounds derived from this compound exhibit antibacterial and antifungal properties. For instance, derivatives have shown promising activity against Staphylococcus aureus and Candida albicans .

- Neurological Disorders : The compound is being investigated for its role in developing drugs targeting neurological conditions, enhancing drug efficacy through its interaction with specific receptors .

Agricultural Chemicals

In agricultural science, this compound is utilized in formulating agrochemicals. Its properties contribute to:

- Pest Control : The compound's derivatives are effective in pest management strategies while minimizing environmental impact .

- Herbicides : Research has shown that fluorinated pyridazine derivatives can act as herbicides, providing effective weed control .

Material Science

The compound is also significant in material science, where it is used to develop advanced materials with enhanced properties:

- Polymers and Coatings : this compound is incorporated into polymers to improve thermal and chemical resistance, leading to more durable materials .

Biochemical Research

In biochemical research, this compound plays a crucial role in understanding complex biological processes:

- Enzyme Inhibition Studies : It has been used to study the inhibition of cytochrome P450 enzymes, which are vital for drug metabolism . This interaction can lead to increased bioavailability of therapeutic agents.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound derivatives against various bacterial strains. Results indicated that certain derivatives exhibited minimum inhibitory concentrations comparable to established antibiotics, highlighting their potential as new antimicrobial agents.

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capabilities of this compound. The findings demonstrated significant scavenging activity against free radicals, suggesting its utility in developing treatments for oxidative stress-related diseases.

Table 1: Biological Activities of this compound Derivatives

| Compound Name | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|

| Derivative A | Antibacterial | 0.25 | |

| Derivative B | Antifungal | 4 | |

| Derivative C | Antioxidant | - |

Wirkmechanismus

The mechanism of action of 6-Fluoropyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, some derivatives of pyridazine, including this compound, have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize 6-Fluoropyridazin-3-amine, we compare it structurally and functionally with related pyridazine and pyridine derivatives. Key differences lie in substituent groups, molecular weights, and physicochemical properties (Table 1).

Table 1: Structural and Physicochemical Comparison of this compound and Analogues

Key Findings:

Substituent Effects on Properties: Electron-Withdrawing Groups: Fluorine and trifluoromethoxy groups (e.g., in 6-(Trifluoromethoxy)pyridin-3-amine) reduce basicity (lower pKa) compared to methoxy or methyl groups .

Structural Similarity and Reactivity :

- Chlorinated analogues (e.g., 6-Chloro-N-methylpyridazin-3-amine) exhibit higher molecular weights and altered reactivity due to chlorine’s polarizability .

- Pyridine vs. Pyridazine Cores**: Pyridine derivatives (e.g., 6-Fluoro-3-methylpyridin-2-amine) have distinct electronic profiles compared to pyridazines, affecting binding interactions in drug design .

Analytical Utility :

- Collision cross-section (CCS) data for 6-(2,6-Difluorophenyl)pyridazin-3-amine ([M+H]⁺ = 142.0 Ų) suggest utility in mass spectrometry-based metabolomics .

Research and Application Insights

- Pharmaceutical Potential: While this compound lacks direct biological data, its structural analogues (e.g., imidazopyridazines in ) show antimalarial activity, suggesting pyridazine derivatives may serve as scaffolds for kinase inhibitors .

- Synthetic Challenges : Fluorination at position 6 requires precise conditions to avoid side reactions, as seen in the synthesis of related compounds (e.g., 3-Chloro-6-cyclopropylpyridazine) .

- Commercial Viability : this compound is more cost-effective (€94.00/g) than bulkier derivatives like 6-(Trifluoromethoxy)pyridin-3-amine, which may require specialized synthesis .

Biologische Aktivität

6-Fluoropyridazin-3-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound is characterized by the presence of a fluorine atom at the 6-position of the pyridazine ring, which influences its chemical reactivity and biological interactions. The molecular formula is with a molar mass of approximately 115.09 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. This compound can act as a ligand, modulating enzyme activity and influencing various cellular processes. Its fluorine substitution may enhance lipophilicity, improving its binding affinity to target proteins.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. In vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The IC50 values for these cell lines were reported at 74.2 µM and 27.1 µM, respectively, indicating moderate cytotoxic activity .

Data Tables

| Biological Activity | Cell Line | IC50 (µM) |

|---|---|---|

| Anticancer | HepG2 | 74.2 |

| Anticancer | MDA-MB-231 | 27.1 |

| Antimicrobial | Various Bacterial Strains | N/A |

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various analogs of this compound to evaluate their biological activities. The synthesis involved condensation reactions leading to several derivatives, which were subsequently screened for their anticancer properties. Notably, compounds with additional halogen substitutions showed enhanced activity compared to their non-halogenated counterparts .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation into the structure-activity relationship highlighted that modifications at the 3-position of the pyridazine ring significantly affected the compound's potency against cancer cells. The introduction of electron-withdrawing groups like fluorine improved binding interactions with target proteins involved in cancer cell signaling pathways .

Q & A

Q. What are the common synthetic routes for 6-Fluoropyridazin-3-amine, and what are their critical steps?

- Answer: The synthesis of this compound typically involves halogenation and amination steps. A structurally related compound, 6-(4-Fluorophenyl)pyridazin-3-amine, is synthesized through cyclization of ethyl aroylacetates followed by fluorination and amine substitution . Key steps include:

- Cyclization : Formation of the pyridazinone core using precursors like ethyl 4-fluorophenylacetate.

- Fluorination : Introduction of fluorine at the 6-position via halogen exchange or electrophilic substitution.

- Amination : Substitution at the 3-position using ammonia or protected amines under catalytic conditions.

Optimization of reaction conditions (e.g., solvent, temperature) is critical to avoid byproducts .

Q. How is the solubility of this compound experimentally determined in different solvents?

- Answer: Solubility is measured using a synthetic method where excess solute is equilibrated with solvents (e.g., methanol, ethanol, DMF) at controlled temperatures (298.15–343.55 K). The dissolved concentration is analyzed gravimetrically or via HPLC. Data is correlated using the modified Apelblat and λh equations to predict temperature-dependent solubility . Example Table :

| Solvent | Solubility (g/100g) at 298 K | Temperature Coefficient (Apelblat) |

|---|---|---|

| Methanol | 0.45 | 0.95 |

| Ethanol | 0.32 | 0.89 |

| DMF | 2.10 | 1.02 |

Advanced Research Questions

Q. What computational methods are employed to model the structure-activity relationships (SAR) of this compound derivatives?

- Answer: 3D-QSAR and molecular docking are used to predict bioactivity. For example, triazine derivatives with fluorine substitutions show enhanced binding to kinase targets. Key steps include:

- Pharmacophore Modeling : Identify critical functional groups (e.g., fluorine, amine) for target interaction.

- Docking Studies : Simulate binding affinities to receptors like PDE inhibitors or kinase domains .

- Thermodynamic Analysis : Calculate Gibbs free energy changes (ΔG) to prioritize derivatives for synthesis.

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Answer: Discrepancies (e.g., antiplatelet vs. cardioactive effects) arise from assay conditions or structural analogs. Strategies include:

- Comparative Studies : Test the compound alongside analogs (e.g., 6-chloro or 6-methyl derivatives) under standardized conditions.

- Target Profiling : Use kinase screening panels or receptor-binding assays to identify off-target effects .

- Meta-Analysis : Reconcile data using multivariate regression to account for variables like solvent purity or cell-line variability.

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Answer: Advanced characterization employs:

- NMR Spectroscopy : H/C NMR to confirm fluorine positioning and amine proton integration .

- Elemental Analysis : Validate empirical formulas (e.g., CHFN).

- Mass Spectrometry : High-resolution MS to detect isotopic patterns (e.g., F vs. Cl).

Example Table :

| Technique | Key Parameters | Observed Data for this compound |

|---|---|---|

| H NMR | δ 7.2 ppm (pyridazine H) | Confirms aromatic proton environment |

| HRMS | m/z 128.0321 [M+H] | Matches theoretical mass (128.0318) |

Methodological Guidance for Data Contradiction Analysis

- Case Study : If solubility data conflicts with theoretical predictions, re-evaluate assumptions in the Apelblat equation (e.g., activity coefficients) or verify experimental conditions (e.g., equilibrium time, stirring rate) .

- Statistical Tools : Use root-mean-square deviation (RMSD) to quantify discrepancies between experimental and modeled data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.